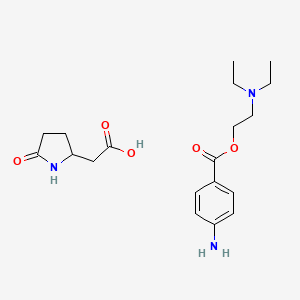
2-Diethylaminoethyl 4-aminobenzoate; 2-(5-oxopyrrolidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylaminoethyl 4-aminobenzoate; 2-(5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C19H29N3O5 and a molecular weight of 379.4507 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or distillation.
For the preparation of 2-(5-oxopyrrolidin-2-yl)acetic acid, the starting material is often pyrrolidine, which undergoes oxidation to form the 5-oxo derivative. This is followed by a reaction with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethyl 4-aminobenzoate and 2-(5-oxopyrrolidin-2-yl)acetic acid undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring in 2-(5-oxopyrrolidin-2-yl)acetic acid can be oxidized to form different derivatives.
Reduction: The nitro group in 4-aminobenzoic acid can be reduced to form the corresponding amine.
Substitution: The ester group in 2-Diethylaminoethyl 4-aminobenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions include various derivatives of the parent compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Diethylaminoethyl 4-aminobenzoate and 2-(5-oxopyrrolidin-2-yl)acetic acid have numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, 2-Diethylaminoethyl 4-aminobenzoate acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . On the other hand, 2-(5-oxopyrrolidin-2-yl)acetic acid may interact with enzymes involved in metabolic pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(5-oxopyrrolidin-2-yl)acetic acid.
Uniqueness
2-Diethylaminoethyl 4-aminobenzoate stands out due to its dual functional groups, which provide unique reactivity and versatility in chemical synthesis . Similarly, 2-(5-oxopyrrolidin-2-yl)acetic acid’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications .
Propiedades
Número CAS |
10248-52-9 |
|---|---|
Fórmula molecular |
C19H29N3O5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-aminobenzoate;2-(5-oxopyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C13H20N2O2.C6H9NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;8-5-2-1-4(7-5)3-6(9)10/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H2,(H,7,8)(H,9,10) |
Clave InChI |
IRNZBVUSNWJVKR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


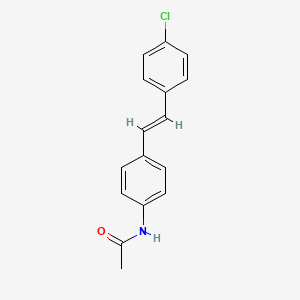
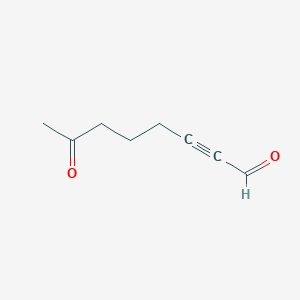
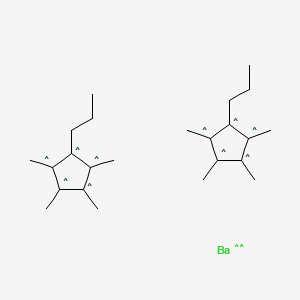
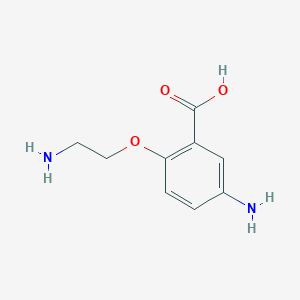

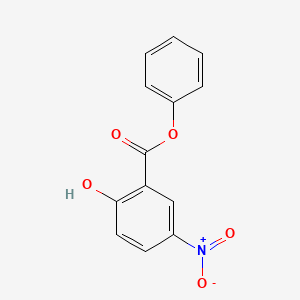
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
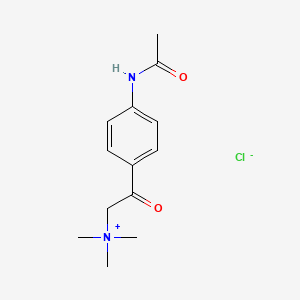
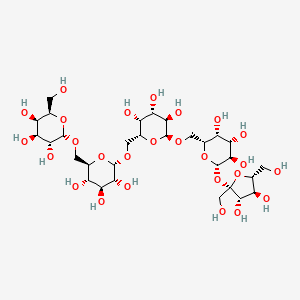




![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
